(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid typically involves the protection of the amino group of an amino acid precursor with a tert-butoxycarbonyl group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used in peptide synthesis as a protected amino acid building block.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive peptides.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid involves its role as a protected amino acid. The Boc group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid: A stereoisomer with similar properties but different spatial arrangement.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxobutanoic acid: A compound with a shorter carbon chain.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoic acid methyl ester: An ester derivative with different reactivity.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides stability and reactivity, making it a valuable tool in organic synthesis and peptide chemistry.
Properties
CAS No. |
1217714-88-9 |
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Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid |
InChI |
InChI=1S/C10H17NO5/c1-6(12)5-7(8(13)14)11-9(15)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14)/t7-/m1/s1 |
InChI Key |
JMUJSOFKNKGLRT-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=O)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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